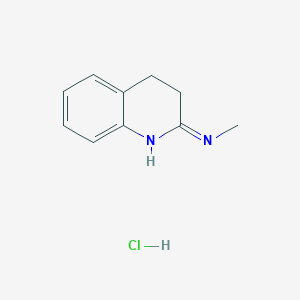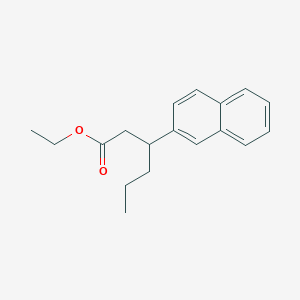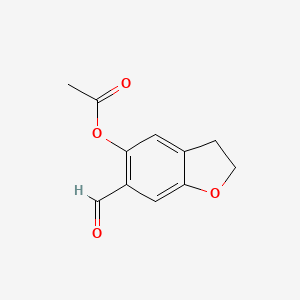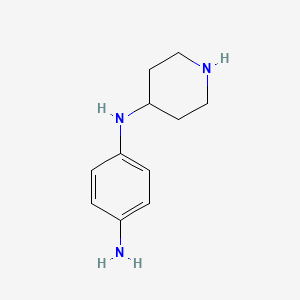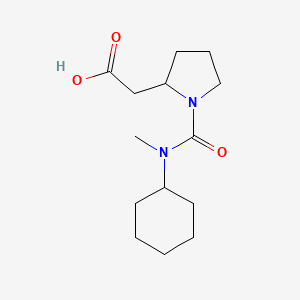![molecular formula C12H8ClN3O B13880317 1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- involves several steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The 6-chloro-4-pyrimidinyl group can be introduced through a nucleophilic substitution reaction, where the hydroxyl group of the indole is replaced by the pyrimidinyl group using a suitable base.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidinyl group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The 6-chloro-4-pyrimidinyl group can enhance the compound’s binding affinity and specificity towards certain targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- can be compared with other indole derivatives such as:
1H-Indole, 4-chloro-: This compound has a similar indole core but lacks the pyrimidinyl group, resulting in different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, differing significantly in structure and function.
Tryptophan: An essential amino acid with an indole core, playing a crucial role in protein synthesis and metabolism.
The uniqueness of 1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C12H8ClN3O |
|---|---|
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
7-(6-chloropyrimidin-4-yl)oxy-1H-indole |
InChI |
InChI=1S/C12H8ClN3O/c13-10-6-11(16-7-15-10)17-9-3-1-2-8-4-5-14-12(8)9/h1-7,14H |
Clé InChI |
RMOOADLJAMHVPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC3=CC(=NC=N3)Cl)NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)
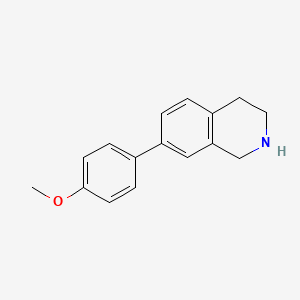

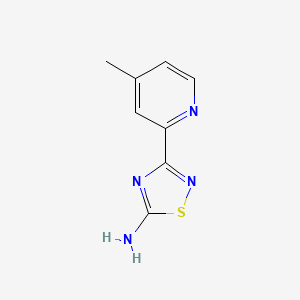
![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)

